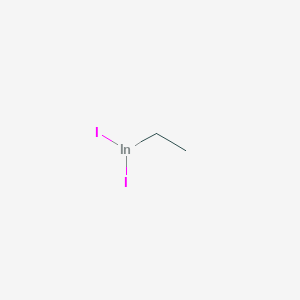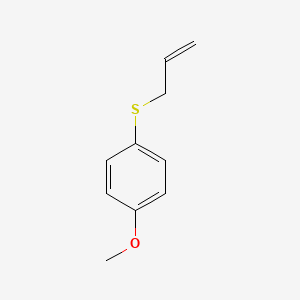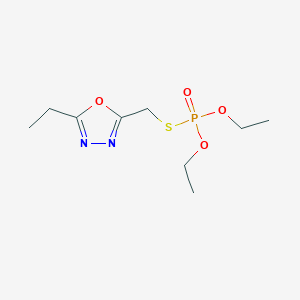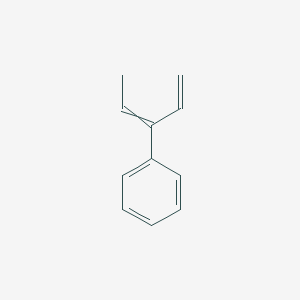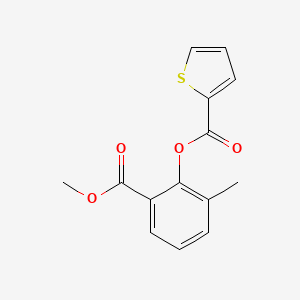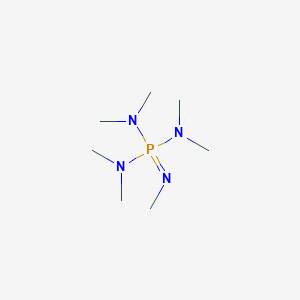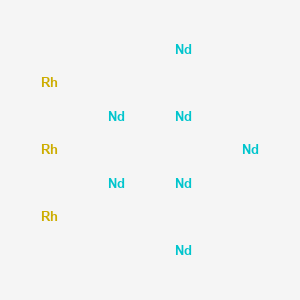
Neodymium--rhodium (7/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium–rhodium (7/3) is a compound formed by the combination of neodymium and rhodium in a 7:3 ratio. Neodymium is a rare-earth metal known for its magnetic properties, while rhodium is a precious metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of neodymium–rhodium (7/3) typically involves the reduction of neodymium and rhodium salts in a controlled environment. One common method is the co-precipitation of neodymium and rhodium salts followed by reduction using hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of neodymium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium–rhodium (7/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of neodymium and rhodium oxides.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents to convert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of one of the metal atoms with another metal or non-metal element, depending on the desired properties of the final product.
Major Products Formed: The major products formed from these reactions include neodymium oxide, rhodium oxide, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Neodymium–rhodium (7/3) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties make it an effective catalyst for these processes.
Biology: In biological research, neodymium–rhodium (7/3) is used in the development of imaging agents and contrast agents for magnetic resonance imaging (MRI). Its magnetic properties enhance the quality of the images obtained.
Medicine: The compound is being explored for its potential use in targeted drug delivery systems. Its ability to interact with specific molecular targets makes it a promising candidate for this application.
Industry: In industrial applications, neodymium–rhodium (7/3) is used in the production of high-performance magnets and catalytic converters. Its unique combination of magnetic and catalytic properties makes it valuable in these fields.
Mécanisme D'action
The mechanism by which neodymium–rhodium (7/3) exerts its effects is primarily based on its ability to interact with specific molecular targets. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction. In biological applications, its magnetic properties allow it to interact with specific molecules, enhancing the effectiveness of imaging and drug delivery systems.
Comparaison Avec Des Composés Similaires
Neodymium oxide (Nd2O3): Known for its magnetic properties and used in various industrial applications.
Rhodium oxide (Rh2O3): Known for its catalytic properties and used in catalytic converters and other industrial processes.
Neodymium–iron–boron (NdFeB): A well-known magnetic compound used in the production of high-performance magnets.
Uniqueness: Neodymium–rhodium (7/3) is unique in that it combines the magnetic properties of neodymium with the catalytic properties of rhodium This combination results in a compound with a wide range of applications, from catalysis to imaging and drug delivery
Propriétés
Numéro CAS |
50864-31-8 |
|---|---|
Formule moléculaire |
Nd7Rh3 |
Poids moléculaire |
1318.4 g/mol |
Nom IUPAC |
neodymium;rhodium |
InChI |
InChI=1S/7Nd.3Rh |
Clé InChI |
PVRODRVXOAHRRM-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Rh].[Rh].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



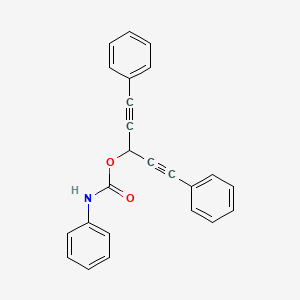
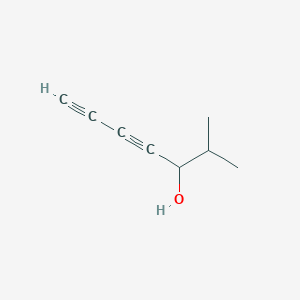
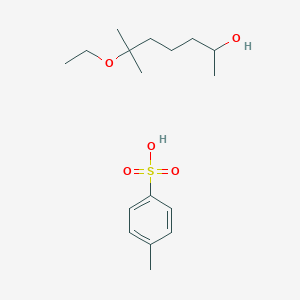
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)
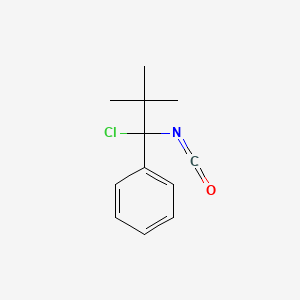
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
